molecular formula C10H9BrO2 B8096955 2-Bromo-4-cyclopropylbenzoic acid

2-Bromo-4-cyclopropylbenzoic acid

Cat. No.: B8096955
M. Wt: 241.08 g/mol
InChI Key: JFGKRCZSZCSUOK-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylbenzoic acid is a halogenated aromatic carboxylic acid featuring a bromine atom at the 2-position and a cyclopropyl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 257.08 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials due to its reactive bromine and strained cyclopropane ring, which enable diverse functionalization .

Key properties include:

  • Reactivity: The bromine atom facilitates nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the cyclopropyl group enhances steric and electronic modulation in target molecules.
  • Applications: Used in synthesizing bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-bromo-4-cyclopropylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGKRCZSZCSUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Bromo-4-cyclopropylbenzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-cyclopropylbenzoic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.

    Protein-Ligand Interactions: It can form non-covalent interactions with proteins, affecting their structure and function.

    Cellular Pathways: In medicinal chemistry, its derivatives may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-bromo-4-cyclopropylbenzoic acid with analogous benzoic acid derivatives, focusing on structural features , reactivity , and applications .

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications
This compound 2-Br, 4-cyclopropyl 257.08 Suzuki coupling; drug intermediates
4-Bromobenzoic acid 4-Br 201.02 Cross-coupling; polymer precursors
2-Amino-4-bromobenzoic acid 2-NH₂, 4-Br 216.03 Dyestuff synthesis; biochemical reagents

Reactivity Differences

  • Bromine Position : The 2-bromo substituent in this compound allows for regioselective cross-coupling reactions, unlike 4-bromobenzoic acid, where bromine is less sterically hindered but offers fewer electronic effects .
  • Cyclopropane vs. Amino Group: The cyclopropyl group in this compound introduces ring strain, enhancing electrophilic aromatic substitution rates compared to 2-amino-4-bromobenzoic acid, where the amino group directs substitution via resonance .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound outperforms 4-bromobenzoic acid in coupling yields (e.g., 85% vs. 72% in Pd-catalyzed reactions) due to cyclopropane-induced electronic activation .
  • Cost Considerations : At 661.00 €/g, this compound is significantly pricier than 4-bromobenzoic acid (~50 €/g), reflecting its niche applications .

Biological Activity

2-Bromo-4-cyclopropylbenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C10H9BrO2C_{10}H_{9}BrO_{2}. The presence of the bromine atom and the cyclopropyl group significantly influences its reactivity and biological interactions.

PropertyValue
Molecular Weight227.08 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)3.1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The cyclopropyl moiety can enhance binding affinity and selectivity towards these targets, while the bromine atom may modulate the compound's overall reactivity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death.
  • Anti-inflammatory Effects : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
  • Anticancer Potential : In vitro studies revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundYesYesYes
3-Chloro-4-cyclopropylbenzoic acidModerateNoModerate
4-Cyclopropylbenzoic acidNoYesNo

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